
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound used in scientific research. It has a molecular formula of C12H21BrN2O and a molecular weight of 295.22 g/mol. This compound is synthesized using a specific method, and it has various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific GPCRs. This compound can bind to the receptor and activate or inhibit its signaling pathway, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific GPCR it interacts with. Some of the effects include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects can have implications for various biological processes, including cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain GPCRs. This allows researchers to target specific pathways and study their functions in detail. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in scientific research. One potential direction is the development of new drugs and therapies based on its interactions with specific GPCRs. Additionally, this compound can be used in the study of various diseases, including cancer, cardiovascular disease, and neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with various applications in scientific research. Its synthesis method yields a high-quality product suitable for research purposes. This compound has a specific mechanism of action and can have various biochemical and physiological effects depending on the specific GPCR it interacts with. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in the study of various diseases and the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 1-isobutyl-3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde with sodium bromide in the presence of acetic acid. The reaction is carried out at room temperature for several hours, and the resulting compound is purified using column chromatography. This method yields a high-quality product that is suitable for scientific research.
Aplicaciones Científicas De Investigación
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole has various applications in scientific research. It is commonly used in the study of G protein-coupled receptors (GPCRs) and their signaling pathways. This compound can be used to activate or inhibit specific GPCRs, allowing researchers to study their functions in different biological systems. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-5-6-16-9-12-11(13)8-15(14-12)7-10(2)3/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLXJYSJACFKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
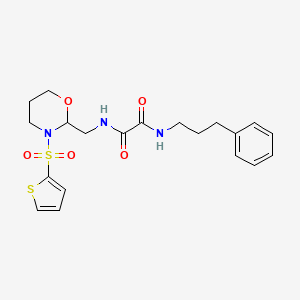
![5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2755352.png)
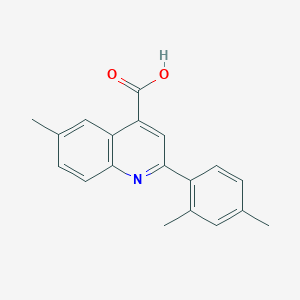
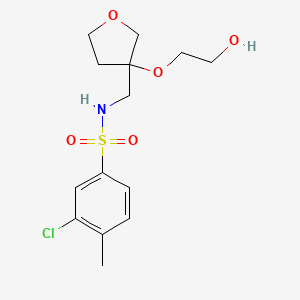
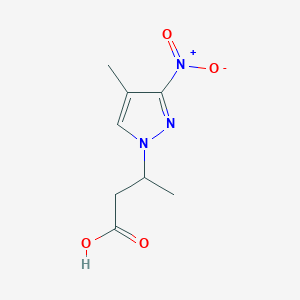
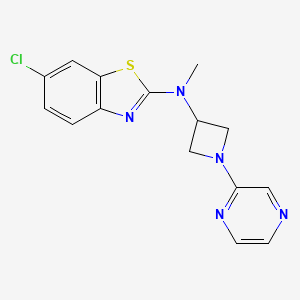
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)
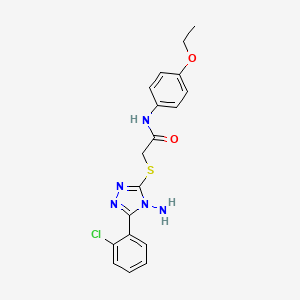
![Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2755365.png)

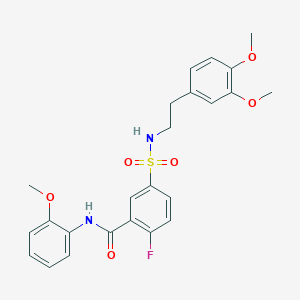
![N-[2-(4-Chlorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2755368.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)